

6-(Hydroxymethyl)nicotinic acid molecular weight and formula

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Compound of Interest

Compound Name: 6-(Hydroxymethyl)nicotinic acid

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An In-Depth Technical Guide to **6-(Hydroxymethyl)nicotinic Acid**: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in **6-(Hydroxymethyl)nicotinic acid**. We will delve into its fundamental physicochemical properties, provide a detailed, field-tested synthetic protocol, and explore its potential applications within the broader context of nicotinic acid derivatives as therapeutic agents.

Core Physicochemical Properties

6-(Hydroxymethyl)nicotinic acid, also known as 6-(hydroxymethyl)-3-pyridinecarboxylic acid, is a derivative of nicotinic acid (Vitamin B3).^[1] Its structure features both a carboxylic acid and a primary alcohol functional group, making it a versatile building block for chemical synthesis. The fundamental properties of this compound are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ NO ₃	[1][2][3]
Molecular Weight	153.1354 g/mol	[1][2]
CAS Number	775545-30-7	[1][2][3]
Appearance	Solid	[1]
Storage Conditions	Sealed in a dry environment at 2-8°C	[3]
SMILES	<chem>OCc1ccc(cn1)C(=O)O</chem>	[2]

Structural Representation:

Caption: Chemical structure of **6-(Hydroxymethyl)nicotinic acid**.

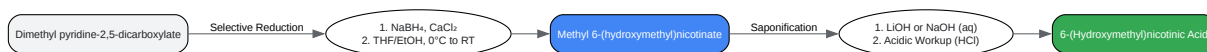
Synthesis and Mechanistic Rationale

The synthesis of **6-(Hydroxymethyl)nicotinic acid** can be efficiently achieved via a two-step process starting from a commercially available precursor, dimethyl pyridine-2,5-dicarboxylate. The strategy involves the selective reduction of one ester group to a primary alcohol, followed by the hydrolysis of the remaining ester to the desired carboxylic acid.

Step 1: Selective Mono-reduction of Dimethyl Pyridine-2,5-dicarboxylate

The critical challenge in this synthesis is the selective reduction of one of the two methyl ester groups. A standard strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both esters. Therefore, a milder and more selective system is required. The combination of sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) provides an elegant solution.

Mechanism Insight: NaBH₄ alone is generally not reactive enough to reduce esters. However, the addition of a Lewis acid like CaCl₂ activates the ester's carbonyl group, making it more electrophilic and susceptible to hydride attack from NaBH₄. The precise stoichiometry allows for the preferential reduction of one ester group, yielding Methyl 6-(hydroxymethyl)nicotinate.[4]



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Caption: Synthetic workflow for **6-(Hydroxymethyl)nicotinic acid**.

Step 2: Saponification to the Carboxylic Acid

The second step is a standard ester hydrolysis (saponification). Treating the intermediate, Methyl 6-(hydroxymethyl)nicotinate, with a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous solution will cleave the ester bond. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, yielding the final product, **6-(Hydroxymethyl)nicotinic acid**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the intermediate ester.^[4]

Materials:

- Dimethyl pyridine-2,5-dicarboxylate
- Calcium chloride (anhydrous)
- Sodium borohydride (NaBH₄)
- Tetrahydrofuran (THF, anhydrous)
- Ethanol (EtOH, anhydrous)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl, concentrated)
- Dichloromethane (DCM)

- Magnesium sulfate (MgSO_4 , anhydrous)
- Saturated ammonium chloride (NH_4Cl) solution
- Deionized water

Protocol:

Part A: Synthesis of Methyl 6-(hydroxymethyl)nicotinate

- Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
- To the flask, add dimethyl pyridine-2,5-dicarboxylate (1.0 eq), anhydrous calcium chloride (4.0 eq), anhydrous THF, and anhydrous ethanol.
- Stir the resulting mixture for 30 minutes at room temperature.
- Cool the flask to 0°C using an ice bath.
- Slowly add sodium borohydride (2.5 eq) portion-wise, ensuring the internal temperature remains below 5°C .
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor reaction progress by TLC or LC-MS.
- Upon completion, carefully quench the reaction by slowly adding saturated NH_4Cl solution, followed by deionized water.
- Extract the aqueous mixture with dichloromethane (3x volumes).
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude Methyl 6-(hydroxymethyl)nicotinate. The product can be purified by column chromatography if necessary.

Part B: Hydrolysis to **6-(Hydroxymethyl)nicotinic Acid**

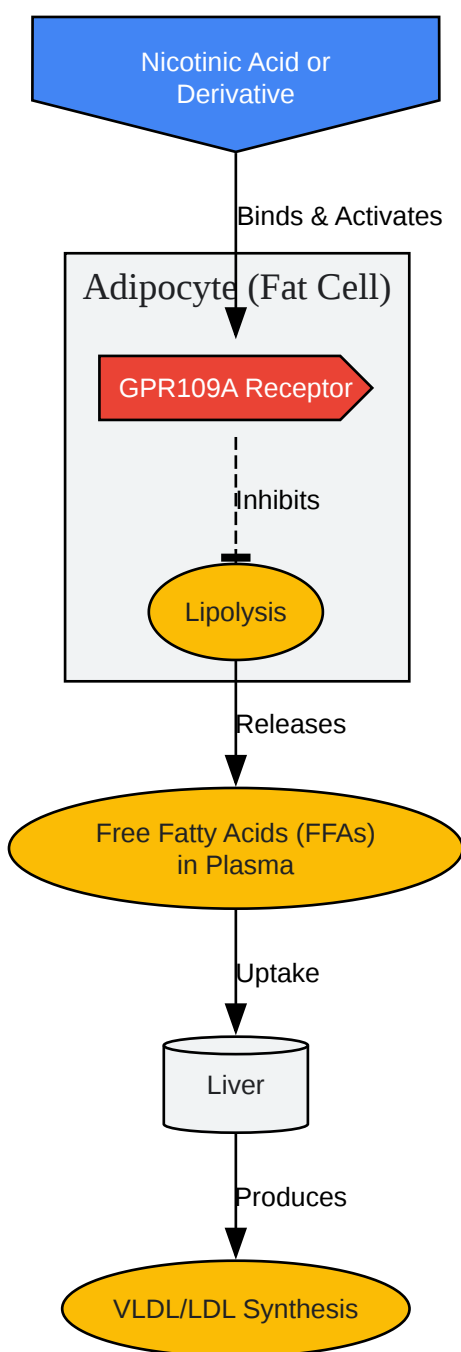
- Dissolve the crude ester from Part A in a suitable solvent mixture (e.g., THF/water or methanol/water).
- Add an aqueous solution of NaOH (1.1 - 1.5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the hydrolysis is complete (monitor by TLC or LC-MS).
- Cool the reaction mixture to 0°C and acidify by the dropwise addition of concentrated HCl until the pH is approximately 2-3.
- The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Dry the collected solid or the combined organic extracts (over MgSO₄) and remove the solvent under reduced pressure to yield the final product, **6-(Hydroxymethyl)nicotinic acid**.

Biological Context and Potential Applications in Drug Development

While specific research on **6-(Hydroxymethyl)nicotinic acid** is limited, its parent compound, nicotinic acid, has a well-documented history as a broad-spectrum lipid-lowering drug.^[5]

Pharmacological Target of Nicotinic Acid: Nicotinic acid exerts its primary effects by acting as an agonist for the G protein-coupled receptor GPR109A (also known as HM74A), which is highly expressed in adipocytes.^[6]

- **Mechanism of Action:** Activation of GPR109A in adipose tissue inhibits lipolysis, which reduces the flux of free fatty acids (FFAs) to the liver. This decrease in hepatic FFAs leads to reduced synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently, low-density lipoprotein (LDL).^[5]
- **HDL Modulation:** Nicotinic acid is also the most potent agent available for raising high-density lipoprotein (HDL) cholesterol levels, although the exact mechanisms are still being fully elucidated.^{[5][6]}



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Caption: Pharmacological pathway of nicotinic acid via the GPR109A receptor.

Potential for **6-(Hydroxymethyl)nicotinic Acid**: Given its structural similarity to nicotinic acid, **6-(Hydroxymethyl)nicotinic acid** holds potential in several areas of drug discovery:

- **Direct Therapeutic Agent:** It could be investigated as a novel GPR109A agonist. The hydroxymethyl group may alter its potency, selectivity, or pharmacokinetic profile, potentially leading to a better therapeutic window or reduced side effects (like the characteristic flushing associated with niacin).[6]
- **Prodrug Development:** The primary alcohol and carboxylic acid groups are ideal handles for creating prodrugs. Esterification or other modifications could improve bioavailability, target specific tissues, or achieve controlled release.
- **Chemical Scaffold:** It serves as a valuable building block for creating more complex molecules. The functional groups allow for further chemical elaboration to explore structure-activity relationships (SAR) for various biological targets. Derivatives of nicotinic acid have shown a wide range of activities, including anti-inflammatory, anti-bacterial, and anti-tubercular effects.[7]

Conclusion

6-(Hydroxymethyl)nicotinic acid is a well-defined chemical entity with significant potential for researchers in medicinal chemistry and drug development. Its straightforward synthesis from common starting materials makes it an accessible building block. By leveraging the established pharmacology of its parent compound, nicotinic acid, this derivative presents a compelling starting point for the design of novel therapeutics, particularly in the realm of metabolic disorders. Future research should focus on its biological characterization, including its activity at the GPR109A receptor and its broader pharmacological profile.

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